1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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Description
“1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate” is a chemical compound with the empirical formula C16H20ClIN2O4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of the compound is 466.70 . The SMILES string representation is COC(=O)[C@@H]1CN(C[C@H]1c2c(Cl)nccc2I)C(=O)OC©©C . This provides a textual representation of the compound’s structure, including the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available data .Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Nitrile Anion Cyclization : A study by Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines using nitrile anion cyclization, highlighting its application in producing chiral pyrrolidine derivatives.
Divergent and Solvent-Dependent Reactions
- Reactions with Enamines : Rossi et al. (2007) investigated the reactions of a similar compound with β,β,β and α,β-substituted enamines, demonstrating divergent synthesis pathways and providing insights into the mechanism of these reactions (Rossi et al., 2007).
Potential Antithrombin Activity
- Molecular Docking Study of Pyrrolidine Derivatives : A study by Ayan et al. (2013) explored the synthesis of enantiomerically pure pyrrolidine derivatives with potential antithrombin activity, highlighting its medicinal application (Ayan et al., 2013).
Comparative Studies for Synthesis Optimization
- Regioselectivity in Synthesis : Martins et al. (2012) conducted a comparative study focusing on the regioselectivity and reaction media for synthesizing pyrazoles, which can provide insights into optimizing the synthesis conditions for related compounds (Martins et al., 2012).
Efficient Synthesis of Drug Intermediates
- Synthesis of Nociceptin Antagonists : Jona et al. (2009) reported an efficient synthesis method for a compound related to 1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).
Other Relevant Studies
Interaction with Glycine Esters : Zinchenko et al. (2018) studied the interaction of similar compounds with glycine esters, contributing to the understanding of reaction mechanisms and potential applications (Zinchenko et al., 2018).
Intramolecular Cycloaddition : Konda et al. (1999) described the synthesis of pyrrolidine derivatives using intramolecular 1, 3-dipolar cycloaddition, emphasizing the versatility of these compounds in chemical synthesis (Konda et al., 1999).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClIN2O4/c1-16(2,3)24-15(22)20-7-9(10(8-20)14(21)23-4)12-11(18)5-6-19-13(12)17/h5-6,9-10H,7-8H2,1-4H3/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGBEWJBJRVROL-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(C=CN=C2Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClIN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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